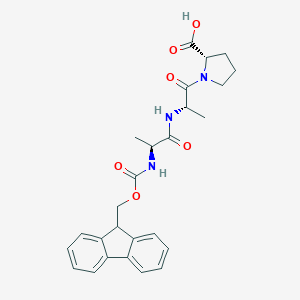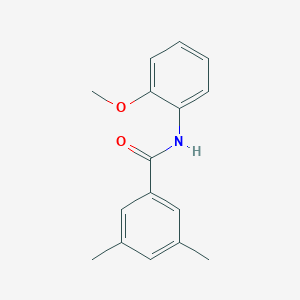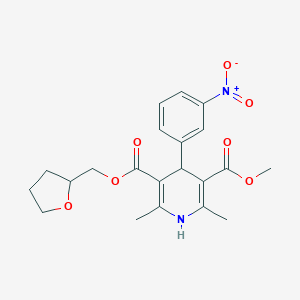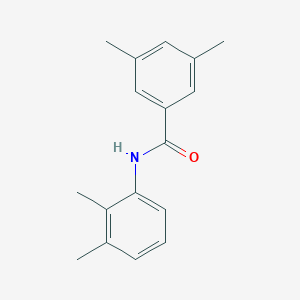
Butyric acid, p-chlorophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyric acid, p-chlorophenyl ester, also known as 4-chlorophenyl butyrate, is a chemical compound that is widely used in scientific research. It is a colorless to pale yellow liquid that has a faint odor. This compound is synthesized by the esterification of butyric acid with p-chlorophenol. Butyric acid, p-chlorophenyl ester has a variety of applications in scientific research, including as a substrate for enzymes and as a tool for studying biological processes.
Mécanisme D'action
The mechanism of action of butyric acid, p-chlorophenyl ester is not well understood. However, it is believed to act as a substrate for enzymes that catalyze the hydrolysis of esters. It is also believed to affect gene expression by inhibiting histone deacetylases.
Biochemical and Physiological Effects:
Butyric acid, p-chlorophenyl ester has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of genes involved in fatty acid metabolism. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, it has been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using butyric acid, p-chlorophenyl ester in lab experiments is that it is relatively inexpensive and easy to obtain. It is also stable and has a long shelf life. However, one limitation of using this compound is that it can be toxic at high concentrations. It can also be difficult to work with, as it has a strong odor.
Orientations Futures
There are many potential future directions for research involving butyric acid, p-chlorophenyl ester. One area of research could focus on its effects on gene expression in cancer cells. Another area of research could focus on its effects on the gut microbiome. Additionally, research could be done to develop new methods for synthesizing this compound, or to modify its structure to improve its properties.
Méthodes De Synthèse
Butyric acid, p-chlorophenyl ester is synthesized by the esterification of butyric acid with p-chlorophenol. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid. The reaction produces butyric acid, p-chlorophenyl ester and water. The product is then purified by distillation.
Applications De Recherche Scientifique
Butyric acid, p-chlorophenyl ester is widely used in scientific research as a substrate for enzymes. It is also used as a tool for studying biological processes. For example, it can be used to study the metabolism of fatty acids in cells. It can also be used to study the effects of butyrate on gene expression.
Propriétés
Numéro CAS |
7476-81-5 |
|---|---|
Nom du produit |
Butyric acid, p-chlorophenyl ester |
Formule moléculaire |
C10H11ClO2 |
Poids moléculaire |
198.64 g/mol |
Nom IUPAC |
(4-chlorophenyl) butanoate |
InChI |
InChI=1S/C10H11ClO2/c1-2-3-10(12)13-9-6-4-8(11)5-7-9/h4-7H,2-3H2,1H3 |
Clé InChI |
CLXDRKZHOMSWBH-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OC1=CC=C(C=C1)Cl |
SMILES canonique |
CCCC(=O)OC1=CC=C(C=C1)Cl |
Autres numéros CAS |
7476-81-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(Benzenesulfonyl)indol-2-yl]-phenylmethanone](/img/structure/B184348.png)
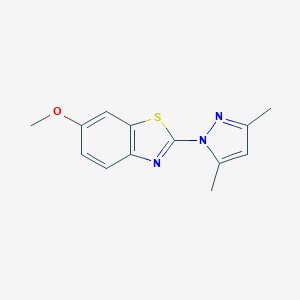
![4-({[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B184350.png)
![3-[(4-Chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184352.png)
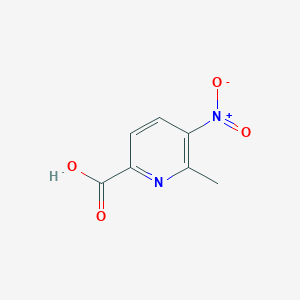
![3-Benzyl-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184354.png)
![3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B184356.png)

![1-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184361.png)
